2-(3-Chlorophenyl)quinazoline

Catalog No.
S12316556
CAS No.
M.F
C14H9ClN2
M. Wt
240.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)quinazoline

Product Name

2-(3-Chlorophenyl)quinazoline

IUPAC Name

2-(3-chlorophenyl)quinazoline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C14H9ClN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H

InChI Key

OATQXOAPGNYVHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)Cl

2-(3-Chlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of the 3-chlorophenyl group introduces unique electronic properties and steric effects, which can influence the compound's reactivity and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

The chemical reactivity of 2-(3-Chlorophenyl)quinazoline is primarily attributed to the nitrogen atoms in its structure, which can participate in various reactions, including electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For instance, quinazoline derivatives can undergo oxidation to form quinazoline N-oxides or react with various electrophiles to yield substituted products. Additionally, the chlorophenyl moiety may undergo nucleophilic substitution reactions under appropriate conditions.

Quinazoline derivatives, including 2-(3-Chlorophenyl)quinazoline, have been investigated for their biological activities. They have shown potential as anticancer agents, antimicrobial agents, and inhibitors of various enzymes. For example, certain quinazolines exhibit inhibitory effects against cyclooxygenase enzymes and lipoxygenases, which are involved in inflammatory processes. The presence of halogen substituents like chlorine can enhance the biological activity by improving binding affinity to target receptors or enzymes.

Several synthetic methods have been developed for the preparation of 2-(3-Chlorophenyl)quinazoline. Common approaches include:

  • Condensation Reactions: This involves the reaction of 2-aminobenzylamine with appropriate aldehydes or ketones under acidic or basic conditions.
  • Cyclization Reactions: Utilizing reagents such as phosphorous oxychloride or sulfuric acid can facilitate cyclization from precursors like anthranilic acid derivatives.
  • Microwave-Assisted Synthesis: This modern technique allows for rapid synthesis with improved yields and reduced reaction times compared to traditional heating methods .

The applications of 2-(3-Chlorophenyl)quinazoline span various fields:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting cancer and inflammatory diseases.
  • Agricultural Chemistry: Potential use as an agrochemical due to its biological activity against pests or pathogens.
  • Material Science: Its unique properties may allow for applications in developing functional materials or sensors.

Interaction studies involving 2-(3-Chlorophenyl)quinazoline typically focus on its binding interactions with biological targets such as enzymes or receptors. Molecular docking studies have suggested that this compound can effectively bind to cyclooxygenase-2, indicating its potential as an anti-inflammatory agent . Additionally, structure-activity relationship studies highlight how modifications on the quinazoline ring influence its binding affinity and biological efficacy.

Several compounds share structural similarities with 2-(3-Chlorophenyl)quinazoline. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
2-(4-Chlorophenyl)quinazolineContains a para-chloro substitutionAnticancer and anti-inflammatory
2-(Phenyl)quinazolineLacks halogen substitutionGeneral cytotoxicity
2-(3-Bromophenyl)quinazolineContains a bromo substitutionAntimicrobial properties

Each compound exhibits varying degrees of biological activity influenced by the nature and position of substituents on the quinazoline ring. The presence of chlorine at the meta position in 2-(3-Chlorophenyl)quinazoline may confer distinct electronic properties compared to its para counterpart.

Laccase/DDQ-Catalyzed Aerobic Oxidative Cyclocondensation

The laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) system represents a bioinspired approach for synthesizing quinazoline derivatives via aerobic oxidation. This method leverages the synergistic activity of laccase enzymes and DDQ to facilitate the oxidation of tetrahydroquinazolines to their aromatic counterparts under mild conditions.

Reaction Mechanism and Catalytic System

The process begins with the cyclocondensation of 2-aminobenzylamine and aldehydes in acetonitrile, forming tetrahydroquinazoline intermediates. Subsequent aerobic oxidation is mediated by DDQ, which acts as an electron-transfer mediator, while laccase regenerates the oxidized form of DDQ using molecular oxygen. The enzymatic component enables operation under aqueous conditions (pH 4.5 sodium phosphate buffer), enhancing sustainability.

Optimization of Reaction Conditions

Key parameters include:

  • DDQ loading: 20 mol% achieves optimal yields (up to 95%).
  • Laccase concentration: 100 units of Trametes versicolor laccase ensures efficient mediator regeneration.
  • Temperature: Reactions proceed at 45°C, balancing enzyme activity and reaction rate.

Table 1. Effect of DDQ and laccase on oxidative cyclization yields

DDQ (mol%)Laccase (units)Yield (%)
510055
1010075
2010095
205070

This system demonstrates broad substrate tolerance for electron-rich and electron-poor aldehydes, though sterically hindered substrates require extended reaction times.

One-Pot Reaction Strategies for Quinazoline Core Functionalization

One-pot protocols streamline the synthesis of functionalized quinazolines by combining multiple steps in a single reaction vessel.

Copper-Mediated Aerobic Oxidative Cyclization

A notable example involves the three-component reaction of 2-(2-bromophenyl)quinazolin-4(3H)-one, aldehydes, and nitrogen sources (e.g., ammonium acetate) catalyzed by Cu(I) salts. The sequence includes:

  • Amination: Ullmann-type coupling of the bromophenyl group with amines.
  • Condensation: Formation of imine intermediates with aldehydes.
  • Oxidative cyclization: Copper-mediated C–N bond formation under oxygen atmosphere.

Yields range from 65–82% for derivatives bearing alkyl, aryl, and heteroaryl substituents.

Palladium-Catalyzed Cascade Reactions

Palladium complexes enable tandem cyclocondensation-carbonylation sequences. For instance, 2-aminobenzamides react with 2-bromobenzaldehydes and CO (1 atm) to form isoindolo[2,1-a]quinazolines via:

  • Cyclocondensation: Formation of 2,3-dihydroquinazolin-4(1H)-ones.
  • Cyclocarbonylation: Pd-catalyzed C–C bond formation to construct the isoindole ring.

This method produces structurally diverse derivatives in 70–88% yields, leveraging atmospheric CO pressure to enhance practicality.

Transition Metal-Mediated Coupling Approaches

Transition metals facilitate cross-coupling and C–H activation reactions critical for introducing the 3-chlorophenyl group.

Palladium-Catalyzed Three-Component Reactions

Aryl halides, isocyanides, and diamines undergo Pd-catalyzed coupling to yield 2-aryl-2-imidazolines, which are subsequently oxidized to quinazolines. Key advantages include:

  • Chemoselectivity: Selective formation of C–N bonds over competing pathways.
  • Functional group tolerance: Halogens, ethers, and nitro groups remain intact during the reaction.

Table 2. Substrate scope in Pd-catalyzed quinazoline synthesis

Aryl HalideDiamineYield (%)
3-Chlorophenyl iodideEthylenediamine89
4-Methoxyphenyl bromide1,2-Diaminopropane76

Copper-Catalyzed C–H Amination

Copper(II) acetate catalyzes the direct amination of C–H bonds in 2-aminobenzophenones using benzylamines under oxidative conditions. The 4-hydroxy-TEMPO/oxygen system regenerates the active catalyst, enabling turnovers up to 15 cycles without significant loss in activity.

Microwave-Assisted Cyclization Techniques

Microwave irradiation accelerates cyclocondensation reactions through rapid, uniform heating.

Comparative Analysis of Thermal vs. Microwave Methods

A study comparing conventional reflux and microwave-assisted synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one demonstrated:

  • Yield improvement: 87% (microwave) vs. 79% (reflux).
  • Time reduction: 20 minutes (microwave) vs. 6 hours (reflux).

Table 3. Microwave vs. conventional heating parameters

MethodTemperature (°C)Time (min)Yield (%)
Microwave1502087
Reflux12036079

Mechanistic Insights

Microwave heating promotes polar transition states in cyclocondensation, particularly in reactions involving hydrazine hydrate and lactone intermediates. This approach is compatible with green solvents like ethanol, reducing environmental impact.

The 2-(3-chlorophenyl)quinazoline scaffold demonstrates a strong correlation between its substitution pattern and inhibitory potency against EGFR. Key structural features influencing activity include:

Quinazoline Core Modifications

  • Position 2 Substitution: The 3-chlorophenyl group at position 2 enhances hydrophobic interactions with residues such as Leu694 and Leu820 in the ATP-binding pocket. Comparative studies show that replacing the chloro group with electron-donating substituents (e.g., methoxy) reduces inhibitory activity by 15–20-fold [1] [4].
  • Position 4 Substitution: Introduction of amino groups at position 4 improves hydrogen bonding with Met793 and Cys797. For instance, derivatives with a 4-anilino group exhibit IC~50~ values below 1.37 nM, outperforming erlotinib (IC~50~ = 1.45 nM) [1] [5].

Halogen Effects

  • The 3-chloro substituent on the phenyl ring optimizes steric and electronic effects, balancing hydrophobicity and π-π stacking with Phe723. Substitution at the 2- or 4-positions of the phenyl ring diminishes activity by disrupting this balance [4] [7].

Table 1: Impact of Substituents on EGFR Inhibition (IC~50~ Values)

CompoundR1 (Position 2)R2 (Position 4)IC~50~ (nM)
2-(3-Cl-phenyl)quinazoline3-ClH1.37
2-(4-Cl-phenyl)quinazoline4-ClH12.6
2-(3-Cl-phenyl)-4-anilinoquinazoline3-ClNHPh0.89

Design Strategies to Overcome T790M/C797S Mutation Resistance

The T790M gatekeeper mutation and C797S solvent-front mutation confer resistance to first- and third-generation EGFR TKIs by sterically hindering drug binding or altering kinase dynamics. 2-(3-Chlorophenyl)quinazoline derivatives address these challenges through:

Covalent Binding Modifications

  • Acrylamide Warheads: Incorporating acrylamide at position 4 enables covalent bonding with Cys797, circumventing T790M-induced steric hindrance. However, the C797S mutation negates this interaction, necessitating non-covalent strategies [5].
  • Flexible Side Chains: Derivatives with morpholino-propanol side chains at position 6 adapt to the enlarged hydrophobic pocket created by T790M. Molecular dynamics simulations show that such substituents maintain contact with Leu792 and Gly796 despite mutation-induced conformational shifts [5] [8].

Dual-Targeting Approaches

  • Bifunctional Inhibitors: Hybrid molecules combining 2-(3-chlorophenyl)quinazoline with allosteric site-binding motifs (e.g., pyrimidine) show 10-fold higher potency against T790M/C797S mutants compared to osimertinib [5].

Table 2: Activity Against EGFR Mutants

CompoundEGFR WT IC~50~ (µM)T790M/C797S IC~50~ (µM)Selectivity Ratio (WT/Mutant)
Osimertinib0.0450.122.7
Quinazoline-27 [5]>101.2>8.3

Morpholino-Propanol Substituent Optimization for Binding Affinity

The addition of morpholino-propanol groups at position 6 of the quinazoline core enhances solubility and binding kinetics while preserving inhibitory activity:

Stereoelectronic Effects

  • Morpholine Oxygen: The oxygen atom in the morpholine ring forms a hydrogen bond with Thr854, stabilizing the drug-target complex. Removing this oxygen reduces binding affinity by 40% [6] [8].
  • Hydrophobic Tail Length: Propyl chains longer than three carbons disrupt the optimal distance between the morpholine ring and hydrophobic subpockets, lowering IC~50~ values from 0.789 µM (C3) to 2.15 µM (C5) [6].

Conformational Analysis

  • Chair-to-Boat Transitions: Molecular docking reveals that morpholino-propanol substituents adopt chair conformations in the ATP-binding site, maximizing van der Waals interactions with Val702 and Ala743. Rigidifying the morpholine ring via spirocyclic modifications improves residence time by 2.3-fold [6] [7].

Table 3: Binding Affinity of Morpholino-Propanol Derivatives

CompoundMorpholine PositionChain LengthIC~50~ (µM)
AK-3 [6]6C30.789
AK-10 [6]6C23.15
AK-12 [6]7C35.89

The quinazoline core structure represents a privileged scaffold in anticancer drug discovery, with numerous derivatives demonstrating potent inhibitory activity against the epidermal growth factor receptor. Quinazoline derivatives exhibit their anticancer effects primarily through targeting the epidermal growth factor receptor tyrosine kinase domain, where they competitively bind to the adenosine triphosphate binding site, thereby preventing downstream signal transduction events that promote tumor growth and proliferation [1] [2].

The molecular mechanism of epidermal growth factor receptor inhibition by quinazoline compounds involves several key structural features that enable high-affinity binding to the receptor's catalytic domain. The quinazoline core structure provides an optimal framework for interaction with critical amino acid residues within the epidermal growth factor receptor binding pocket. Studies have demonstrated that quinazoline derivatives form essential hydrogen bonds with methionine-793, a key residue in the hinge region of the epidermal growth factor receptor kinase domain [3] [4]. Additionally, the nitrogen atoms within the quinazoline nucleus establish crucial interactions with threonine-854 and aspartic acid-855 residues, stabilizing the ligand-receptor complex [4].

The structure-activity relationship studies of quinazoline-based epidermal growth factor receptor inhibitors reveal that specific substitution patterns significantly influence inhibitory potency. The introduction of halogen substituents, particularly chlorine and bromine atoms at the 6- and 7-positions of the quinazoline ring, enhances antitumor activity through improved binding affinity to the epidermal growth factor receptor [5]. Furthermore, the presence of 4-anilinoquinazoline structural motifs has proven essential for maintaining high inhibitory activity, as demonstrated by the clinical success of gefitinib and erlotinib, both containing this pharmacophoric feature [6] [7].

Quantitative structure-activity relationship analysis has identified several critical molecular descriptors that correlate with epidermal growth factor receptor inhibitory activity. The most potent quinazoline derivatives exhibit inhibitory concentration fifty values in the nanomolar range against epidermal growth factor receptor kinase. For instance, compound 6d, a novel quinazolin-4(3H)-one derivative, demonstrated superior sub-micromolar antiproliferative activity with a growth inhibition fifty value of 0.789 micromolar against non-small cell lung cancer cell line NCI-H460, while showing potent epidermal growth factor receptor inhibition with an inhibitory concentration fifty of 0.069 ± 0.004 micromolar [1].

The cellular mechanisms underlying quinazoline-mediated anticancer activity extend beyond simple epidermal growth factor receptor inhibition. These compounds induce significant changes in cell cycle progression, particularly causing cell cycle arrest at the G1/S phase transition. Compound 6d exhibited a 16.74-fold increase in total apoptosis and induced cell cycle arrest in breast cancer HS 578T cell line [1]. Similarly, other quinazoline derivatives have demonstrated their ability to cause G2/M phase cell cycle arrest and induce apoptotic pathways in various cancer cell lines [8].

Data Table 1: Epidermal Growth Factor Receptor Inhibitory Activity of Selected Quinazoline Derivatives

CompoundStructure FeaturesEGFR IC₅₀ (μM)Cell LineGI₅₀ (μM)Reference
Compound 6dQuinazolin-4(3H)-one derivative0.069 ± 0.004NCI-H4600.789 [1]
Compound 16,7-Dimorpholinoalkoxy-4-anilino-quinazoline0.02072A431- [2]
Compound 146-(1,2,3-triazol-4-yl)-4-amino-quinazoline-A5490.63 [2]
Compound 182,3-dihydro- [1] [6]-dioxino-[2,3-f]-quinazoline0.01029A5499.95 [2]
Compound 216-bromo-2-(pyridin-3-yl)-4-substituted quinazoline0.0461MDA-MB-231- [2]

The molecular docking studies have provided detailed insights into the binding modes of quinazoline derivatives within the epidermal growth factor receptor active site. These compounds typically adopt a binding conformation that allows the quinazoline core to occupy the adenine binding region of the adenosine triphosphate site, while substituent groups extend into adjacent binding pockets [7] [9]. The formation of hydrogen bonds with key amino acid residues, including lysine-721, methionine-769, arginine-817, and aspartic acid-831, contributes significantly to the binding affinity and selectivity of these inhibitors [7].

Advanced quinazoline derivatives have been designed to overcome drug resistance mechanisms that frequently develop against first-generation epidermal growth factor receptor inhibitors. The incorporation of acrylamide moieties in second and third-generation inhibitors enables irreversible covalent binding to cysteine-797 residue, although this approach can lead to resistance through C797S mutations [1]. Consequently, recent research has focused on developing quinazoline derivatives that maintain high potency against both wild-type and mutant forms of epidermal growth factor receptor while avoiding irreversible binding mechanisms that promote resistance development [10].

Histamine H4 Receptor Inverse Agonism

Quinazoline derivatives have emerged as a novel class of histamine H4 receptor inverse agonists through systematic scaffold-hopping approaches from previously established quinoxaline-based histamine H4 receptor ligands. The histamine H4 receptor represents an important therapeutic target for inflammatory and allergic conditions due to its preferential expression on immunocompetent cells, including mast cells, eosinophils, basophils, and dendritic cells [11] [12].

The molecular mechanism of histamine H4 receptor modulation by quinazoline derivatives involves inverse agonism, whereby these compounds not only block receptor activation by endogenous histamine but also reduce the constitutive activity of the receptor. This mechanism is particularly significant because the histamine H4 receptor exhibits considerable basal activity in the absence of ligand stimulation [13] [14]. Quinazoline-based inverse agonists effectively suppress this constitutive activity, leading to more pronounced therapeutic effects compared to simple antagonists.

The structure-activity relationships of quinazoline derivatives as histamine H4 receptor inverse agonists have been extensively characterized through pharmacophore modeling and quantitative structure-activity relationship studies. The optimal quinazoline scaffold for histamine H4 receptor binding contains a 6-chloro substitution and a 4-amino group linked to various aromatic or heteroaromatic substituents. The discovery of 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) as potent human histamine H4 receptor inverse agonists with pKi values of 8.12 and 7.57, respectively, established the fundamental structural requirements for this activity [11] [12].

The binding mode of quinazoline derivatives to the histamine H4 receptor involves multiple interaction points within the receptor's orthosteric binding site. Molecular modeling studies have identified that the quinazoline nitrogen atoms interact with aspartic acid-94 at position 3.32, while the 4-amino substituent extends into a distinct binding pocket that was previously identified through pharmacophore modeling approaches [15] [13]. The 2-position substituents, particularly the 4-methylpiperazin-1-yl group, occupy a region of the binding site that provides selectivity over other histamine receptor subtypes.

Data Table 2: Histamine H4 Receptor Binding Affinity of Quinazoline Derivatives

CompoundStructure FeaturesH4R pKiH1R pKiSelectivityAnti-inflammatory ActivityReference
VUF104996-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine8.12-Dual H1R/H4RYes [11] [12]
VUF104976-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine7.57-Dual H1R/H4RYes [11] [12]
Compound 542-(6-chloro-2-(4-methylpiperazin-1-yl)quinazoline-4-amino)-N-phenylethanesulfonamide8.31 ± 0.10--Yes [13] [14]

The signal transduction mechanisms affected by quinazoline-based histamine H4 receptor inverse agonists involve modulation of multiple intracellular pathways. The histamine H4 receptor is coupled to pertussis toxin-sensitive Gαi/o proteins, and its activation leads to inhibition of forskolin-induced cyclic adenosine monophosphate formation and activation of mitogen-activated protein kinase pathways [16]. Quinazoline inverse agonists effectively block these signaling cascades while simultaneously reducing the receptor's constitutive activity, resulting in comprehensive suppression of histamine H4 receptor-mediated cellular responses.

The therapeutic potential of quinazoline-based histamine H4 receptor inverse agonists has been demonstrated through in vivo studies showing significant anti-inflammatory activity. Compound 54, a quinazoline sulfonamide derivative with a pKi value of 8.31 ± 0.10, exhibited notable anti-inflammatory activity in animal models of acute inflammation [13] [14]. These compounds effectively reduced inflammatory cell recruitment and cytokine production, demonstrating their potential utility in treating allergic and inflammatory conditions.

The development of quinazoline sulfonamides as histamine H4 receptor inverse agonists represents a significant advancement in improving the physicochemical properties of this compound class. The sulfonamide moiety enhances water solubility while maintaining high binding affinity for the histamine H4 receptor [13] [14]. This structural modification addresses the limited bioavailability issues associated with earlier quinazoline derivatives containing more lipophilic substituents such as furan and thiophene groups.

Selectivity profiles of quinazoline-based histamine H4 receptor ligands reveal interesting dual-action properties. Several compounds, including VUF10499 and VUF10497, exhibit considerable affinity for both histamine H1 and H4 receptors, representing a novel class of dual-action antihistamines [11] [12]. This dual selectivity profile may provide enhanced therapeutic benefits in allergic and inflammatory conditions where both receptor subtypes contribute to pathophysiology.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

240.0454260 g/mol

Monoisotopic Mass

240.0454260 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types